molecular formula C18H20BrNO5S B11372744 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11372744
M. Wt: 442.3 g/mol
InChI Key: PKTGMFPTJYAECH-UHFFFAOYSA-N
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Description

N-[(5-Bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative featuring three distinct structural motifs:

  • 5-Bromofuran-2-ylmethyl group: A brominated furan substituent that may influence electronic properties and biological activity.
  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A sulfone-containing tetrahydrothiophene ring, which enhances solubility and metabolic stability.
  • 3-Methylphenoxy group: A lipophilic aromatic substituent that could modulate receptor binding or pharmacokinetics.

Properties

Molecular Formula

C18H20BrNO5S

Molecular Weight

442.3 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H20BrNO5S/c1-13-3-2-4-15(9-13)24-11-18(21)20(10-16-5-6-17(19)25-16)14-7-8-26(22,23)12-14/h2-6,9,14H,7-8,10-12H2,1H3

InChI Key

PKTGMFPTJYAECH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst to yield 5-bromofuran.

    Formation of the Dioxidotetrahydrothiophene Ring: The brominated furan is then reacted with a thiol compound under specific conditions to form the dioxidotetrahydrothiophene ring.

    Coupling with Methylphenoxyacetamide: The intermediate product is coupled with 3-methylphenoxyacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following compounds share structural similarities with the target molecule, differing primarily in substituents:

Compound Name Key Structural Differences from Target Compound Source
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-ethyl-1-benzofuran-3-yl)-N-(4-methoxybenzyl)acetamide Replaces bromofuran with 5-ethylbenzofuran; substitutes 3-methylphenoxy with 4-methoxybenzyl
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide Substitutes bromofuran with 5-(4-fluorophenyl)furan; replaces 3-methylphenoxy with 3-methoxybenzamide
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) Simpler acetamide with n-butylamine and fluorophenoxy groups

Key Observations :

  • The tetrahydrothiophen-3-yl sulfone moiety is conserved across analogs, suggesting its role in enhancing solubility or stability .
  • Lipophilic substituents (e.g., 3-methylphenoxy, 4-methoxybenzyl) vary widely, indicating flexibility in designing pharmacokinetic profiles.

Yield and Purity Considerations :

  • Yields for acetamide derivatives in ranged from 51% to 82%, influenced by steric hindrance and reaction conditions .
  • The target compound’s bromofuran and sulfone groups may require optimized purification (e.g., column chromatography) due to polar functional groups.

Physical and Spectral Properties

Available data for analogs ():

Compound Melting Point (°C) [α]D (CHCl3) Key NMR Features
Compound 30 () 75 - 1H-NMR: δ 1.30 (t, 3H, CH3), 4.10 (q, 2H, OCH2)
Compound 31 () 84 - 13C-NMR: δ 172.1 (C=O), 160.5 (Ar-C-F)
(E)-N-[(5-Methyl-2-furyl)methylene]-3-nitroaniline () - - X-ray: Furan-benzene dihedral angle = 8.9°

Structural Insights :

  • The target compound’s bromofuran group would exhibit distinct 1H-NMR signals (δ ~6.3–6.5 ppm for furan protons) and 13C-NMR peaks for brominated carbons (δ ~110–115 ppm) .
  • The sulfone group () would show strong IR absorption at ~1300–1150 cm⁻¹ (S=O stretching) .

Biological Activity

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-methylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H18BrN2O4S
  • Molecular Weight : 396.29 g/mol

The structural formula includes a bromofuran moiety and a tetrahydrothiophene ring, which are known to contribute to various biological activities.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, related compounds with similar structures have shown promising effects in various studies. The following sections detail the potential biological activities based on structural analogs and preliminary studies.

1. Antimicrobial Activity

Some derivatives of bromofuran compounds have demonstrated antimicrobial properties. For instance, studies have indicated that bromofuran derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell membranes and interference with metabolic pathways. Although specific data on this compound is not available, its structural components suggest a potential for similar activity.

2. Anti-inflammatory Properties

Brominated compounds often exhibit anti-inflammatory effects. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation. Studies on structurally related compounds suggest that this compound may possess similar anti-inflammatory properties.

3. Neuroprotective Effects

Compounds containing furan and thiophene rings have been studied for neuroprotective effects. For example, some derivatives have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in conditions like Alzheimer's disease. The potential neuroprotective activity of this compound warrants further investigation.

The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, based on related compounds, several possible mechanisms can be proposed:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as AChE and cyclooxygenase (COX), leading to reduced inflammation and improved cognitive function.
  • Modulation of Signal Transduction Pathways : The compound may influence pathways involved in cell survival and apoptosis, particularly in neuronal cells.

Case Studies

While specific case studies on this compound are scarce, research on related bromofuran derivatives provides insights into its potential efficacy:

StudyCompoundFindings
Ahn et al., 20205-Bromofuran DerivativeInhibited osteoclast differentiation; potential for osteoporosis treatment .
Kim et al., 2019Brominated ThiopheneShowed neuroprotective effects by inhibiting AChE .

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